molecular formula C20H19Cl2N3OS B4776772 4-allyl-3-[(3-chlorobenzyl)thio]-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole

4-allyl-3-[(3-chlorobenzyl)thio]-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole

Cat. No. B4776772
M. Wt: 420.4 g/mol
InChI Key: AWQKAWKOQFMIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-3-[(3-chlorobenzyl)thio]-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been widely studied for its potential therapeutic applications in various fields of medical research.

Mechanism of Action

The mechanism of action of 4-allyl-3-[(3-chlorobenzyl)thio]-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in biosynthetic pathways, such as DNA synthesis and protein synthesis. It may also induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in the body. For instance, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-allyl-3-[(3-chlorobenzyl)thio]-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole in lab experiments is its broad spectrum of activity against various pathogens and cancer cells. However, the compound has some limitations, such as its low solubility in water and its potential toxicity to normal cells at high concentrations.

Future Directions

There are several future directions for the research on 4-allyl-3-[(3-chlorobenzyl)thio]-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole. One possible direction is to investigate the compound's potential as a therapeutic agent for fungal infections and cancer. Another direction is to explore the use of the compound in combination with other drugs to enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the compound's mechanism of action and its effects on different biochemical and physiological processes in the body.

Scientific Research Applications

4-allyl-3-[(3-chlorobenzyl)thio]-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole has been studied for its potential therapeutic applications in various fields of medical research. It has been found to exhibit antifungal, antibacterial, antitumor, and anti-inflammatory activities. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

3-[1-(2-chlorophenoxy)ethyl]-5-[(3-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3OS/c1-3-11-25-19(14(2)26-18-10-5-4-9-17(18)22)23-24-20(25)27-13-15-7-6-8-16(21)12-15/h3-10,12,14H,1,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQKAWKOQFMIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1CC=C)SCC2=CC(=CC=C2)Cl)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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